REACTION_CXSMILES
|
S(Cl)(Cl)=O.[C:5]([C:7]1[C:8]([Cl:18])=[C:9]([CH:13]=[C:14]([F:17])[C:15]=1[Cl:16])[C:10](O)=[O:11])#[N:6].[ClH:19].S(=O)=O>N1C=CC=CC=1>[C:5]([C:7]1[C:8]([Cl:18])=[C:9]([CH:13]=[C:14]([F:17])[C:15]=1[Cl:16])[C:10]([Cl:19])=[O:11])#[N:6] |f:2.3|
|
Name
|
|
Quantity
|
4100 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
41 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
2050 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C(=C(C(=O)O)C=C(C1Cl)F)Cl
|
Name
|
hydrogen chloride sulphur dioxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.S(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with metering device and gas outlet
|
Type
|
CUSTOM
|
Details
|
leading to a scrubber via a reflux condenser
|
Type
|
ADDITION
|
Details
|
At the end of the addition
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux until the evolution of gas
|
Type
|
DISTILLATION
|
Details
|
The mixture was then distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C(=C(C(=O)Cl)C=C(C1Cl)F)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2150 g | |
YIELD: PERCENTYIELD | 95.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |